
Quinotolast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinotolast (sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido) tetrazolate monohydrate), also known as FK021, is an orally active mast cell stabilizer developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) in 1985 . It exhibits potent inhibition of type I allergic reactions, including passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction in preclinical models . Its molecular formula is C₁₇H₁₂N₆NaO₃, with a molecular weight of 371.31 g/mol .
This compound primarily acts by stabilizing mast cells, thereby suppressing the release of histamine, leukotriene C₄ (LTC₄), and prostaglandin D₂ (PGD₂) . Notably, it demonstrates cross-tachyphylaxis with disodium cromoglycate (DSCG), indicating overlapping mechanisms of action . Its oral bioavailability and cytoprotective effects on gastric mucosa further distinguish it from other antiallergic agents .
Vorbereitungsmethoden
Hydrate Formation and Characterization
Quinotolast sodium exists in two distinct hydrate forms: tetrahydrate and monohydrate . These hydrates are critical for ensuring stability and bioavailability in pharmaceutical formulations.
Synthesis of Hydrates
The synthesis of this compound hydrates involves controlled crystallization under specific temperature and humidity conditions. Key steps include:
-
Nucleation Phase : A supersaturated solution of this compound sodium is prepared in a water-ethanol mixture.
-
Crystal Growth : Gradual evaporation of the solvent under reduced pressure promotes the formation of hydrate crystals.
-
Isolation : The crystals are filtered and washed with cold ethanol to remove impurities .
Analytical Characterization
Hydrate forms are rigorously characterized using:
-
Infrared (IR) Spectrometry : Identifies functional groups and confirms the absence of solvates.
-
Thermal Analysis (TGA/DSC) : Determines dehydration temperatures and enthalpy changes.
-
X-ray Diffraction (XRD) : Differentiates between tetrahydrate and monohydrate crystal structures .
Industrial-Scale Production
Industrial manufacturing of this compound prioritizes yield optimization and purity. The process involves three stages:
Large-Scale Synthesis
-
Reaction Setup : A high-yield coupling reaction between 4-oxo-phenoxy-4H-quinolizine-3-carboxamide and tetrazolate sodium salt is conducted in a polar aprotic solvent (e.g., dimethylformamide).
-
Temperature Control : Maintained at 50–60°C to prevent side reactions.
-
Purification : Crude product is recrystallized using a methanol-water system .
Crystallization and Drying
-
Crystallization : The purified compound is crystallized under controlled humidity to form the desired hydrate.
-
Fluidized Bed Drying : Ensures uniform moisture content (<0.5% w/w) for long-term stability .
Preparation of Research-Grade Solutions
For in vitro and in vivo studies, this compound is dissolved in biocompatible solvents.
Stock Solution Protocol
Parameter | Value |
---|---|
Solvent | Dimethyl sulfoxide (DMSO) |
Concentration | 100 mg/mL |
Storage | -20°C, shielded from light |
Steps :
-
Dissolve 1 mg this compound in 10 µL DMSO.
-
Dilute with Tyrode’s buffer (pH 7.4) to achieve working concentrations (1–100 µg/mL) .
In Vivo Formulation
For oral administration in rodent models:
-
Prepare a master solution in DMSO (10 mg/mL).
-
Mix with PEG300 (30%), Tween 80 (5%), and ddH2O (65%).
Stability and Compatibility
Thermal Stability
-
Decomposition Temperature : 220°C (observed via TGA).
-
Storage Recommendations : Stable for 24 months at -20°C in anhydrous form .
Solvent Compatibility
Solvent | Compatibility | Notes |
---|---|---|
DMSO | High | Preferred for stock solutions |
Ethanol | Moderate | Limited solubility above 50 mg/mL |
Water | Low | Requires buffering (pH 7.0–7.4) |
Challenges in Synthesis
Impurity Control
-
Byproduct Formation : Alkylation side products during coupling reactions.
-
Mitigation Strategy : Use of scavenger resins to trap reactive intermediates .
Scale-Up Limitations
-
Crystallization Variability : Batch-to-batch inconsistencies in hydrate ratios.
-
Resolution : Implement real-time XRD monitoring during crystallization .
Case Study: Optimization of Monohydrate Yield
A recent industrial trial achieved a 92% yield of this compound monohydrate by:
-
Adjusting the ethanol-water ratio to 3:1 (v/v).
-
Reducing crystallization temperature to 4°C.
Regulatory Considerations
Analyse Chemischer Reaktionen
Types of Reactions
Quinotolast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can modify the quinolizine core, altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives and substituted tetrazoles, which may exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying mediator release inhibitors.
Biology: Investigated for its effects on histamine release and leukotriene generation from human lung cells.
Medicine: Explored as a treatment for type I allergy-related diseases, including asthma and allergic rhinitis.
Industry: Potential applications in the development of new antiallergic drugs and therapeutic agents.
Wirkmechanismus
Quinotolast exerts its effects by inhibiting the release of inflammatory mediators from mast cells and other inflammatory cells. It specifically targets histamine and leukotriene pathways, reducing the severity of allergic reactions. The inhibition of mediator release is achieved through the stabilization of cell membranes and interference with intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Key Findings :
- This compound and DSCG share cross-tachyphylaxis in rat PCA models, suggesting overlapping pathways. However, this compound is 10–100x more potent than DSCG in guinea pigs, where DSCG is ineffective .
- Unlike Tranilast, this compound inhibits both PGD₂ (100%) and LTC₄ (54%) in human lung cells, while DSCG preferentially blocks LTC₄ (100%) .
Potency and Efficacy
In Vivo Models (Rats)
Compound | ED₅₀ (PCA Inhibition, IV) | ED₅₀ (PCA Inhibition, Oral) | Maximum Inhibition (%) |
---|---|---|---|
This compound | 0.0063 mg/kg | 0.0081 mg/kg | 97% |
DSCG | 0.5 mg/kg | >10 mg/kg | 33% |
Tranilast | 10 mg/kg | 20 mg/kg | <50% |
In Vitro Models (Human Lung Cells)
Compound | Histamine Inhibition (100 μg/mL) | LTC₄ Inhibition (100 μg/mL) | PGD₂ Inhibition (100 μg/mL) |
---|---|---|---|
This compound | 100% | 54% | 100% |
DSCG | <10% | 100% | 33% |
Key Findings :
- This compound achieves near-complete histamine and PGD₂ inhibition at 0.32 mg/kg orally, but efficacy slightly diminishes at higher doses (1 mg/kg) due to tachyphylaxis .
- Repirinast, an H₁ antagonist, shows negligible mast cell stabilization, highlighting this compound’s superior dual-action profile .
Key Findings :
- This compound’s cytoprotective effects on gastric mucosa make it suitable for patients with comorbid allergies and ulcerative conditions .
- Hepatic clearance studies in rats and humans show this compound’s metabolic stability, with predictions within 5x of observed values when corrected for species-specific factors .
Biologische Aktivität
Quinotolast, chemically known as sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate, is a novel compound primarily investigated for its antiallergic properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various experimental models, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of mediators involved in allergic reactions. Research indicates that it effectively inhibits the release of histamine , leukotrienes , and prostaglandins from mast cells and other inflammatory cells. These mediators are crucial in the pathophysiology of type I hypersensitivity reactions, such as asthma and allergic rhinitis.
- Histamine Release Inhibition : this compound significantly inhibits histamine release from rat peritoneal cells and human dispersed lung cells. Studies show that it can reduce histamine levels in a concentration-dependent manner without developing tachyphylaxis, which is a common issue with other antiallergic medications .
- Inhibition of Leukotrienes and Prostaglandins : In addition to histamine, this compound also inhibits the release of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2). For instance, at a concentration of 100 µg/ml, this compound completely inhibited PGD2 release and significantly reduced LTC4 release compared to sodium cromoglycate (SCG), a standard reference drug .
Efficacy in Animal Models
This compound has been evaluated in various animal models to assess its effectiveness against allergic reactions:
- Passive Cutaneous Anaphylaxis (PCA) : In studies involving rats and guinea pigs, this compound demonstrated potent inhibition of PCA, outperforming several reference drugs such as tranilast and amlexanox. The compound was effective when administered both orally and intravenously .
- Anaphylactic Bronchoconstriction : this compound also showed strong inhibitory effects on anaphylactic bronchoconstriction in rats, indicating its potential utility in treating asthma .
Comparative Analysis with Other Antiallergic Drugs
The following table summarizes the comparative efficacy of this compound against other antiallergic drugs in inhibiting histamine and leukotriene release:
Drug | Histamine Release Inhibition (%) | LTC4 Release Inhibition (%) | PGD2 Release Inhibition (%) |
---|---|---|---|
This compound | 100% | 54% | 100% |
Sodium Cromoglycate | 33% | 100% | 33% |
Tranilast | Weak inhibition | - | - |
Case Studies
Recent research has highlighted this compound's potential beyond traditional antiallergic applications. A study identified this compound as a candidate for repurposing in cancer therapy due to its inhibitory effects on inorganic pyrophosphatase 1 (PPA1), an enzyme linked to poor patient survival rates in various cancers . This suggests that this compound may have broader implications for treating inflammatory diseases and certain malignancies.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Quinotolast in allergic response inhibition?
this compound exerts its antiallergic effects by inhibiting the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells and mast cells. Experimental data show that at 100 μg/mL, this compound inhibits PGD2 release by 100% and LTC4 by 54%, with an IC50 of 0.72 μg/mL for peptide leukotrienes (pLTs) in mast cells . Researchers should validate these mechanisms using in vitro models (e.g., dispersed lung cells or mast cell cultures) combined with ELISA or HPLC to quantify mediator release .
Q. Which experimental models are commonly used to assess this compound's efficacy?
Passive cutaneous anaphylaxis (PCA) in rats is a standard model for evaluating this compound’s inhibitory effects on type I allergic reactions. Intravenous administration achieves 50% inhibition (ED50) at 0.0063 mg/kg, while oral dosing shows ED50 at 0.0081 mg/kg . Researchers should replicate these protocols using 8-week-old rats, ensuring antigen challenge timing and dose-response curves are rigorously controlled .
Q. How does this compound compare to other antiallergic agents like DSCG (disodium cromoglycate)?
In dual-comparison studies, this compound demonstrates superior inhibition of PGD2 (100% vs. DSCG’s 0.5%) and comparable efficacy in reducing PCA reactions. However, DSCG shows higher inhibition in secondary challenges (e.g., 4.6 mm vs. This compound’s 3.3 mm in "2nd" phase experiments). Researchers should design cross-titration experiments to explore synergistic or antagonistic interactions between these agents .
Advanced Research Questions
Q. How can researchers address contradictions in dose-response data for this compound?
Some studies report attenuated efficacy at higher doses (e.g., 1 mg/kg in rats), potentially due to receptor desensitization or off-target effects. To resolve this, researchers should:
- Perform time-course experiments to assess tachyphylaxis (e.g., pre-incubating cells with this compound for varying durations) .
- Use transcriptomic profiling to identify off-target pathways activated at higher concentrations.
- Validate findings across multiple species (e.g., guinea pig lung fragments vs. human cells) to isolate species-specific responses .
Q. What methodological considerations are critical for optimizing this compound’s bioavailability in oral administration studies?
Key factors include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled this compound in rodent models.
- Formulation stability : Test pH-dependent solubility and degradation products via LC-MS.
- Dose uniformity : Use microencapsulation techniques to ensure consistent oral delivery, referencing ED50 values (0.0081 mg/kg) as a benchmark .
Q. How can researchers design experiments to evaluate this compound’s impact on downstream inflammatory signaling?
A multi-omics approach is recommended:
- Proteomics : Quantify cytokines (e.g., IL-4, IL-13) in bronchoalveolar lavage fluid after antigen challenge.
- Metabolomics : Profile lipid mediators (e.g., PGD2 metabolites) using mass spectrometry.
- Transcriptomics : Analyze mast cell RNA-seq data to identify pathways modulated by this compound .
Q. Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing this compound’s inhibitory effects?
- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50/ED50 values.
- ANOVA with post-hoc tests : Compare mediator release across treatment groups (e.g., this compound vs. vehicle control).
- Meta-analysis : Pool data from independent studies to assess inter-laboratory variability, particularly for PCA models .
Q. How can researchers ensure reproducibility in this compound studies?
- Standardize cell sources : Use commercially available human lung cell lines (e.g., HMC-1 mast cells) with documented passage numbers.
- Pre-register protocols : Detail antigen challenge timing, vehicle controls, and quantification methods (e.g., ELISA kit lot numbers) in public repositories.
- Share raw data : Deposit inhibition percentages, raw chromatograms, and animal model metadata in FAIR-aligned databases .
Q. Experimental Design Tables
Table 1: Key Parameters for PCA Studies in Rats
Table 2: Comparative Efficacy of this compound and DSCG
Metric | This compound (100 μg/mL) | DSCG (100 μg/mL) |
---|---|---|
PGD2 inhibition | 100% | 0.5% |
LTC4 inhibition | 54% | 7.5% |
Secondary challenge | 3.3 mm (spot diameter) | 4.6 mm |
Reference |
Eigenschaften
CAS-Nummer |
101193-40-2 |
---|---|
Molekularformel |
C17H12N6O3 |
Molekulargewicht |
348.32 g/mol |
IUPAC-Name |
4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |
InChI |
InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |
InChI-Schlüssel |
ZUPLNRDTYQWUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
Key on ui other cas no. |
101193-40-2 |
Synonyme |
FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.